Canadine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canadine-d3 (hydrochloride) is a deuterated form of canadine hydrochloride. It is a chemical compound with the molecular formula C20H19D3ClNO4 and a molecular weight of 342.4 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Canadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the canadine molecule. The process typically starts with the precursor compound, canadine, which undergoes deuteration through specific chemical reactions. The deuteration process can be achieved using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Canadine-d3 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Canadine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Canadine-d3 (hydrochloride) into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Canadine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacological research to study the effects of deuterated compounds on biological systems.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of Canadine-d3 (hydrochloride) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics, leading to altered biological effects. The compound may interact with enzymes and receptors, modulating their activity and resulting in various physiological responses .
Comparison with Similar Compounds
Similar Compounds
Canadine hydrochloride: The non-deuterated form of Canadine-d3 (hydrochloride).
Berberine: A related compound with similar pharmacological properties.
Tetrahydroberberine: Another similar compound with comparable biological effects.
Uniqueness
Canadine-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying the effects of deuteration on chemical and biological properties .
Properties
Molecular Formula |
C20H22ClNO4 |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
17-methoxy-16-(trideuteriomethoxy)-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;hydrochloride |
InChI |
InChI=1S/C20H21NO4.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,8-9,16H,5-7,10-11H2,1-2H3;1H/i2D3; |
InChI Key |
LQVZRJHGNBMZAQ-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1CN3CCC4=CC5=C(C=C4C3C2)OCO5)OC.Cl |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.